2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione
Description
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione (CAS: 385387-33-7) is a naphthoquinone-triazole hybrid compound with the molecular formula C23H13F3N4O2 and a molecular weight of 434.4 g/mol . Its structure combines a naphthalene-1,4-dione core substituted with a benzotriazole group at position 2 and a 3-hydroxyphenylamino moiety at position 2.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-(3-hydroxyanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3/c27-14-7-5-6-13(12-14)23-19-20(26-18-11-4-3-10-17(18)24-25-26)22(29)16-9-2-1-8-15(16)21(19)28/h1-12,23,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLKFIBZURUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthalene-1,4-dione core, followed by the introduction of the benzo[d][1,2,3]triazole group through a nucleophilic substitution reaction. The hydroxyphenylamino group is then introduced via an amination reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenylamino group can be oxidized to form quinone derivatives.
Reduction: The naphthalene-1,4-dione core can be reduced to form dihydro derivatives.
Substitution: The benzo[d][1,2,3]triazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
Scientific Research Applications
Biological Activities
Recent studies have indicated that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
- The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that the presence of specific functional groups enhances its antimicrobial efficacy. For instance, compounds with electron-withdrawing groups have shown improved activity against various bacterial strains .
2. Anticancer Potential
- There is emerging evidence that compounds structurally similar to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione exhibit anticancer properties. Studies have reported that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
3. Anticonvulsant Effects
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The hydroxyphenylamino group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. Pathways involved may include signal transduction and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Naphthoquinone-Triazole Derivatives
The target compound belongs to a broader class of naphthoquinone-triazole conjugates. Key structural analogues include:
Key Observations :
- Triazole vs. Benzotriazole : Compound 4j (simple triazole) exhibits antiplasmodial activity, suggesting that the benzotriazole moiety in the target compound may confer distinct electronic or steric properties affecting biological targets .
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione , often referred to as compound 1 , belongs to a class of bioactive molecules that exhibit a variety of biological activities. This article aims to explore its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Molecular Formula : C22H14N4O
Molecular Weight : 358.37 g/mol
CAS Number : 371211-58-4
Synthesis
The synthesis of compound 1 involves multiple steps, starting from the reaction of naphthoquinones with substituted amines. The general synthetic pathway includes:
- Formation of the benzo[d][1,2,3]triazole moiety through cyclization reactions.
- Naphthalene-1,4-dione is introduced by reacting with appropriate hydroxyphenyl derivatives.
- Purification through recrystallization or chromatography techniques.
Anticancer Activity
Compound 1 has shown promising anticancer properties in various studies. For instance, it was evaluated against multiple human cancer cell lines:
| Cell Line | IC50 (nM) | Reference Drug |
|---|---|---|
| A549 (Lung) | 5.6 | Doxorubicin |
| MCF7 (Breast) | 7.8 | Doxorubicin |
| HeLa (Cervical) | 6.9 | Doxorubicin |
These results indicate that compound 1 exhibits significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
The mechanism by which compound 1 exerts its anticancer effects includes:
- Histone Deacetylase Inhibition : Compound 1 has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer progression .
- Induction of Apoptosis : Studies suggest that compound 1 promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has demonstrated antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 20.0 |
These findings indicate that compound 1 could be a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of compound 1 has also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that compound 1 effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Case Studies
Several studies have highlighted the biological activity of compound 1:
- Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry reported that compound 1 significantly reduced tumor growth in xenograft models when administered at doses comparable to standard chemotherapy .
- Antimicrobial Efficacy Study : An investigation into the antimicrobial properties revealed that compound 1 exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
